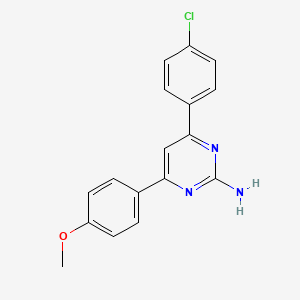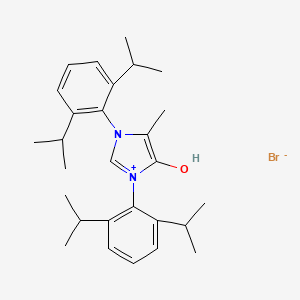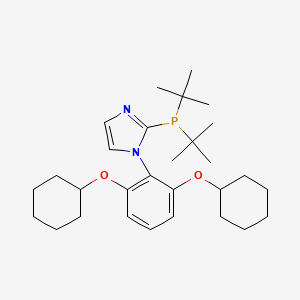![molecular formula C37H50NOPS B6290180 [S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 1929530-55-1](/img/structure/B6290180.png)
[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a useful research compound. Its molecular formula is C37H50NOPS and its molecular weight is 587.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 587.33507339 g/mol and the complexity rating of the compound is 869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
This chemical compound plays a crucial role in stereoselective synthesis, particularly in the formation of complex molecules. For instance, Qian et al. (2015) developed a practical and efficient synthesis of a novel PPAR α/γ dual agonist using a related compound as a chiral auxiliary, demonstrating its utility in stereoselective synthesis (X. Qian et al., 2015).
Synthesis of Diverse Derivatives
The compound is used in synthesizing diverse derivatives under catalyst-free conditions. Ugale and Gholap (2017) reported the synthesis of various 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives, highlighting its versatility in the creation of novel compounds (S. R. Ugale & S. Gholap, 2017).
Asymmetric Reduction
Liu, Chen, and Sun (2016) demonstrated its use in the asymmetric reduction of tert-Butanesulfinyl Ketimines, correcting previous nomenclature errors and underlining its significance in producing enantiomerically pure compounds (Tao Liu, Ling‐Yan Chen, & Zhihua Sun, 2016).
Intermediates in Synthesis
Fernández, Valdivia, and Khiar (2008) used a similar compound as an intermediate in the synthesis of the calcimimetic (+)-NPS R-568, demonstrating its role in the efficient synthesis of complex molecules (I. Fernández, V. Valdivia, & N. Khiar, 2008).
Application in AMPA Receptor Ligands
Kronenberg et al. (2007) synthesized a fluorine-18-labelled potentiator of AMPA receptors, using a compound related to [S(R)]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide. This highlights its application in cerebral imaging and the development of AMPA receptor ligands (Ute B. Kronenberg, B. Drewes, W. Sihver, & H. Coenen, 2007).
In Photopolymerization
Fairbanks et al. (2009) explored the use of a compound related to this compound in the photopolymerization of PEG-diacrylate. This demonstrates its potential in biomedicine and material science (Benjamin D Fairbanks, M. P. Schwartz, C. Bowman, & K. Anseth, 2009).
Other Applications
- Drug Metabolism Studies : Zmijewski et al. (2006) applied a related compound in drug metabolism studies, especially in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, & P. Kulanthaivel, 2006).
- Synthesis of Highly Enantiomerically Enriched Amines : Almansa, Guijarro, and Yus (2008) used this compound in the synthesis of α-branched sulfinamides, showing its importance in creating chiral primary amines (R. Almansa, D. Guijarro, & M. Yus, 2008).
Eigenschaften
IUPAC Name |
(R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50NOPS/c1-35(2,3)41(39)38-34(31-9-5-4-6-10-31)32-11-7-8-12-33(32)40(36-19-25-13-26(20-36)15-27(14-25)21-36)37-22-28-16-29(23-37)18-30(17-28)24-37/h4-12,25-30,34,38H,13-24H2,1-3H3/t25?,26?,27?,28?,29?,30?,34-,36?,37?,40?,41+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXXREFJLLZXGO-NGVCFTLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)





![[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290160.png)

![[S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290173.png)
![[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290179.png)
![[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290182.png)
![[S(R)]-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290188.png)
